ML417 - 1386162-69-1

ML417

Catalog Number: EVT-3164859
CAS Number: 1386162-69-1
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ML417 involved several sophisticated organic chemistry techniques to optimize its structure for enhanced receptor binding and activity. The initial scaffold was derived from a series of high-throughput screening assays that identified potential agonists. Subsequent medicinal chemistry efforts led to the modification of this scaffold to improve its pharmacological profile.

Key methods used in the synthesis include:

  • Nucleophilic Displacement: This technique was employed to introduce various substituents onto the piperazine core of the compound.
  • Late-Stage Acylation: This method facilitated modifications at critical positions on the molecule, allowing for fine-tuning of its activity.
  • Structure-Activity Relationship Studies: Over 100 analogs were synthesized to explore different modifications and their effects on potency and selectivity .

The synthesis process was characterized by iterative testing and optimization, where each new analog was evaluated for its ability to promote β-arrestin recruitment and G protein activation, leading to a better understanding of structure-activity relationships.

Molecular Structure Analysis

ML417's molecular structure is characterized by a complex arrangement that allows for specific interactions with the D3 dopamine receptor. While detailed structural data is not extensively provided in the search results, molecular modeling studies suggest that ML417 interacts with the receptor in a unique manner that contributes to its selectivity.

The compound features:

  • A piperazine core that is crucial for receptor binding.
  • Aryl ether and aryl carboxamide groups that play significant roles in modulating its pharmacological properties.
  • Modifications at various positions on the scaffold have been shown to enhance its selectivity towards the D3 receptor while reducing unwanted activity at other receptors .
Chemical Reactions Analysis

ML417 undergoes various chemical reactions that are pivotal for its pharmacological activity. The primary reactions involve binding interactions with the D3 dopamine receptor, which trigger downstream signaling pathways:

  • β-arrestin Recruitment: ML417 promotes β-arrestin translocation upon binding to the D3 receptor, which is critical for mediating receptor signaling.
  • G Protein Activation: The compound activates G proteins associated with the D3 receptor, leading to subsequent phosphorylation events such as ERK1/2 activation.
  • Neuroprotective Effects: In vitro studies suggest that ML417 can protect dopaminergic neurons from neurodegeneration, indicating potential therapeutic benefits beyond simple receptor activation .

These reactions underline ML417's role as both a research tool and a candidate for therapeutic development.

Mechanism of Action

The mechanism of action of ML417 primarily revolves around its selective agonism at the D3 dopamine receptor. Upon binding:

  1. Receptor Activation: ML417 activates the D3 receptor, leading to conformational changes that facilitate G protein coupling.
  2. Intracellular Signaling Cascade: This activation triggers intracellular signaling pathways, including:
    • β-arrestin recruitment
    • Activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2
  3. Neuroprotective Mechanisms: The compound has been shown to exert protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting that it may help mitigate neurodegenerative processes associated with dopaminergic dysfunction .
Physical and Chemical Properties Analysis

While specific physical and chemical properties of ML417 are not extensively detailed in the available literature, general characteristics can be inferred based on similar compounds:

  • Molecular Weight: Likely within typical ranges for small organic molecules targeting GPCRs.
  • Solubility: Expected to be moderate given its synthetic nature and intended pharmacological application.
  • Stability: Stability under physiological conditions is crucial; preliminary studies suggest favorable profiles in terms of metabolic stability and low toxicity.

Further characterization through techniques such as NMR spectroscopy and mass spectrometry would provide detailed insights into these properties.

Applications

ML417 holds significant promise in scientific research and potential therapeutic applications:

  • Research Tool: As a selective D3 receptor agonist, ML417 can be utilized in studies exploring dopaminergic signaling pathways and their implications in neuropsychiatric disorders.
  • Therapeutic Lead: Given its neuroprotective properties and selectivity, ML417 may serve as a candidate for developing treatments for conditions like schizophrenia and Parkinson's disease where D3 receptor modulation could yield beneficial effects .
Introduction to D3 Dopamine Receptor Agonism & Therapeutic Relevance

Pharmacological Context of D3 Dopamine Receptors in Neuropsychiatric Disorders

The distinct neuroanatomical footprint of D3R within limbic rather than motor pathways provides a compelling pharmacological rationale for targeting this receptor subtype. In schizophrenia pathophysiology, post-mortem studies and in vivo imaging have revealed altered D3R expression in corticolimbic circuits, suggesting involvement in cognitive deficits and negative symptoms that respond poorly to conventional D2R-blocking antipsychotics [7]. Critically, the high agonist affinity state of D3R enables it to detect subtle dopamine fluctuations in these pathways, positioning it as a potential regulator of dopaminergic hyperactivity implicated in psychosis without the motoric consequences of D2R antagonism [3] [7]. In Parkinson's disease (PD), D3R demonstrates neuroprotective potential in preclinical models, with activation promoting neuronal survival through multiple mechanisms: increasing endogenous dopamine concentration, reducing α-synuclein accumulation, enhancing brain-derived neurotrophic factor (BDNF) secretion, mitigating neuroinflammation, and reducing oxidative stress [8]. Furthermore, D3R polymorphisms have been associated with PD age of onset and treatment prognosis, highlighting its potential role as both a therapeutic target and biomarker [8]. The D3R also exhibits functional crosstalk with D1 receptors within striatal complexes, potentially modulating motor functions relevant to PD while simultaneously influencing reward pathways implicated in addiction disorders [3] [8].

Table 1: Therapeutic Potential of D3 Receptor Modulation in Neuropsychiatric Disorders

DisorderD3 Receptor InvolvementPotential Therapeutic Effects
SchizophreniaAltered expression in limbic circuitsImproved cognitive/negative symptoms with reduced extrapyramidal effects
Parkinson's DiseaseNeuroprotective properties in nigrostriatal pathwayDisease modification beyond symptomatic relief; reduction in L-DOPA-induced dyskinesia
Substance Use DisordersHigh expression in mesolimbic reward pathwayAttenuation of drug-seeking behavior without anhedonia
DepressionRegulation of limbic dopamine tonePro-motivational and antidepressant effects

Clinical Limitations of Non-Selective Dopaminergic Agonists

Conventional dopaminergic therapeutics are hampered by significant off-target effects primarily attributable to poor receptor subtype selectivity. Dopamine receptor agonists clinically employed in Parkinson's disease—including pramipexole and ropinirole—exhibit only modest D3R preference while retaining substantial activity at D2R and other dopaminergic receptors [10]. This pharmacological promiscuity underlies their association with disabling neuropsychiatric side effects, most notably impulse control disorders (ICDs) manifesting as pathological gambling, hypersexuality, and compulsive eating behaviors that affect up to 20% of patients [10]. Furthermore, these non-selective agents demonstrate negligible neuroprotective efficacy, failing to modify the progressive neurodegenerative course of Parkinson's disease [10]. In psychiatric applications, existing antipsychotics primarily targeting D2R exhibit minimal engagement with D3R-mediated pathways, resulting in incomplete efficacy against negative and cognitive symptoms of schizophrenia while inducing motor disturbances through extrastriatal D2R blockade [3] [7]. The functional pleiotropy of dopamine receptors necessitates molecular precision in agonist design to dissect therapeutic effects from adverse events.

Rationale for Developing ML417 as a D3R-Selective Agonist

The development of ML417 emerged from the pressing clinical need for a pharmacologically precise tool to selectively probe D3R signaling without confounding activity at related receptors. Previous efforts to develop D3R-selective ligands were confounded by the exceptional homology (>75% transmembrane sequence identity) between D3R and D2R orthosteric binding sites, particularly within the conserved orthosteric pocket where dopamine naturally binds [5]. ML417 originated from a comprehensive high-throughput screening campaign employing β-arrestin recruitment assays, followed by meticulous medicinal chemistry optimization to enhance both potency and selectivity parameters [5]. The molecular design strategy exploited subtle topological distinctions within extracellular loop regions and secondary binding pockets of D3R that diverge from D2R architecture [3] [5]. This approach yielded a compound with unprecedented selectivity for D3R over all other dopamine receptor subtypes (D1, D2, D4, D5) and minimal interaction with non-dopaminergic targets [1] [4] [5]. ML417's pharmacological profile positions it as both a valuable research probe for deconvoluting D3R-specific functions and a promising therapeutic candidate for disorders where D3R modulation offers theoretical benefits without the liabilities of pan-dopaminergic activation.

Table 2: Comparative Selectivity Profile of ML417

Receptor TargetBinding Affinity (Ki) or Functional Potency (EC50)Selectivity Ratio vs D3R
D3 Dopamine ReceptorEC₅₀ = 38 nM (β-arrestin recruitment)Reference
D2 Dopamine ReceptorIC₅₀ > 50 µM>1300-fold
β1-Adrenergic ReceptorSubmicromolar affinityLimited activity
5-HT2B Serotonin ReceptorSubmicromolar affinityLimited activity
σ-1 ReceptorSubmicromolar affinityLimited activity
Other GPCRs (tested)IC₅₀ > 50 µM>1300-fold

Properties

CAS Number

1386162-69-1

Product Name

ML417

IUPAC Name

1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3

InChI Key

HAZPAMUWUHDPDA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.